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Introduction

Ceritinib (LDK378) is a potent and selective, second-generation Anaplastic Lymphoma Kinase

(ALK) tyrosine kinase inhibitor (TKI).[1][2] It is primarily used for the treatment of ALK-positive

non-small cell lung cancer (NSCLC).[3] In NSCLC, a chromosomal rearrangement often leads

to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active

kinase that drives tumorigenesis.[3][4] Ceritinib competitively binds to the ATP-binding site

within the ALK kinase domain, inhibiting its autophosphorylation and the activation of

downstream signaling pathways.[3][5]

Biochemical kinase assays are fundamental tools for determining the potency and selectivity of

kinase inhibitors like ceritinib. These in vitro assays measure the direct interaction between the

inhibitor and the purified kinase enzyme, allowing for the precise determination of inhibitory

constants, such as the half-maximal inhibitory concentration (IC50). This document provides

detailed protocols and data relevant to the biochemical characterization of ceritinib's potency.

ALK Signaling Pathway and Ceritinib's Mechanism
of Action
The EML4-ALK fusion protein undergoes constitutive auto-phosphorylation, leading to the

aberrant activation of downstream signaling cascades crucial for cell proliferation and survival,

including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][5][6] Ceritinib's inhibition of
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the ALK kinase domain blocks these downstream signals, leading to cell cycle arrest and

apoptosis in ALK-driven cancer cells.[3]
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Caption: ALK signaling pathway inhibited by ceritinib.
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Quantitative Data: Ceritinib Potency and Selectivity
Biochemical assays have demonstrated that ceritinib is a highly potent inhibitor of ALK,

showing significantly greater potency than the first-generation inhibitor, crizotinib.[7] Its activity

extends to various crizotinib-resistant ALK mutations.[7][8] While highly selective for ALK, at

clinically relevant concentrations, ceritinib can also inhibit other kinases such as IGF-1R, InsR,

and ROS1.[9][10]

Table 1: Ceritinib Potency against ALK in Biochemical/Cellular Assays

Target Assay Type IC50 / GI50 (nM) Reference

ALK (Wild-Type) Enzymatic Assay 0.2 [9]

ALK (Wild-Type) Enzymatic Assay 2.2 [10]

EML4-ALK (WT)

Ba/F3 Cells
Cell Proliferation ~2.5 [11]

NPM-ALK Ba/F3 Cells Cell Proliferation 26.0 [9]

Karpas290 Cells

(NPM-ALK)
Cell Proliferation 22.8 [9]

H3122 Cells (EML4-

ALK)
Cell Proliferation 20.6 [11]

H2228 Cells (EML4-

ALK)
Cell Proliferation 23.6 [11]

EML4-ALK L1196M

Ba/F3 Cells
Cell Proliferation 10.8 [11]

EML4-ALK G1269A

Ba/F3 Cells
Cell Proliferation 13.1 [11]

EML4-ALK S1206Y

Ba/F3 Cells
Cell Proliferation 24.3 [11]

EML4-ALK I1171T

Ba/F3 Cells
Cell Proliferation 40.6 [11]
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Note: IC50 refers to the concentration causing 50% inhibition of enzymatic activity, while GI50

refers to the concentration causing 50% inhibition of cell growth.

Table 2: Ceritinib Off-Target Kinase Inhibition Profile

Target Assay Type IC50 (nM) Reference

IGF-1R Enzymatic Assay 8 [1][9]

InsR Enzymatic Assay 7 [1][9]

STK22D Enzymatic Assay 23 [1][9]

FLT3 Enzymatic Assay 60 [9]

FER In vitro Kinase Assay 5 [12]

FAK1 In vitro Kinase Assay ~20 [12]

CAMKK2 In vitro Kinase Assay ~26 [12]

RSK2 In vitro Kinase Assay ~275 [12]

RSK1 In vitro Kinase Assay ~584 [12]

Experimental Protocols
A variety of biochemical assay platforms can be used to determine kinase activity, including

radiometric assays (e.g., HotSpot), fluorescence-based assays, and luminescence-based

assays (e.g., ADP-Glo™).[13][14] The following is a generalized protocol for determining the

IC50 value of ceritinib against a target kinase using a luminescence-based ADP detection

method, which measures kinase activity by quantifying the amount of ADP produced in the

reaction.[13]
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1. Reagent Preparation
(Buffer, Kinase, Substrate, ATP, Ceritinib)

2. Compound Dilution
(Create 10-point serial dilution of Ceritinib)

3. Kinase Reaction Incubation
(Pre-incubate Kinase + Ceritinib)

4. Initiate Reaction
(Add ATP + Substrate mixture)

5. Reaction Incubation
(e.g., 60 min at 30°C)

6. Stop Reaction & Deplete ATP
(Add ADP-Glo™ Reagent)

7. ADP to ATP Conversion
(Add Kinase Detection Reagent)

8. Signal Detection
(Measure luminescence)

9. Data Analysis
(Plot % Inhibition vs. [Ceritinib] to calculate IC50)

Click to download full resolution via product page

Caption: General workflow for a biochemical kinase assay.
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Protocol: Determination of Ceritinib IC50 using ADP-
Glo™ Kinase Assay
This protocol outlines the steps to measure the potency of ceritinib against a purified kinase

enzyme.

1. Materials and Reagents

Purified recombinant ALK kinase domain

Specific peptide substrate for ALK

Ceritinib (LDK378)

Adenosine triphosphate (ATP)

Dimethyl sulfoxide (DMSO)

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

384-well white assay plates

Luminometer plate reader

2. Assay Procedure

Compound Preparation:

Prepare a 10 mM stock solution of ceritinib in 100% DMSO.

Perform a serial dilution (e.g., 10-point, 1:3 dilution series) of ceritinib in DMSO to create a

concentration range appropriate for the expected IC50. A typical final assay concentration

might range from 0.01 nM to 10 µM.

Reaction Setup (in a 384-well plate):
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Compound Addition: Add a small volume (e.g., 50 nL) of the diluted ceritinib or DMSO (for

positive and negative controls) to the appropriate wells.

Enzyme Incubation: Add the kinase enzyme diluted in assay buffer to each well. Pre-

incubate the enzyme and compound for approximately 15 minutes at room temperature.

This allows the inhibitor to bind to the kinase before the reaction starts.[13]

Controls:

Positive Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO

Negative Control (100% Inhibition): Substrate + ATP + DMSO (no enzyme)

Initiation of Kinase Reaction:

Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The

concentration of ATP should ideally be at its Km value for the specific kinase to ensure

sensitive measurement.[13]

Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60

minutes).[11] The incubation time should be optimized to ensure the reaction is within the

linear range.

Signal Detection (ADP-Glo™ Method):

Stop Reaction: Add ADP-Glo™ Reagent to each well. This will terminate the kinase

reaction and deplete the remaining unconsumed ATP. Incubate for 30-40 minutes at room

temperature.[13]

Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This

reagent converts the ADP generated during the kinase reaction into ATP, which is then

used by a luciferase to produce a light signal. Incubate for another 30 minutes at room

temperature.[13]

Read Plate: Measure the luminescence signal using a compatible plate reader. The light

output is directly proportional to the amount of ADP produced and thus reflects the kinase
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activity.

3. Data Analysis

Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

Calculate the percent inhibition for each ceritinib concentration.

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive -

Signal_Negative))

Plot the percent inhibition against the logarithm of the ceritinib concentration.

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the

IC50 value, which is the concentration of ceritinib that inhibits 50% of the kinase activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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